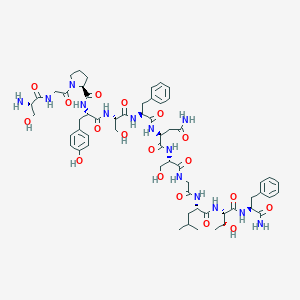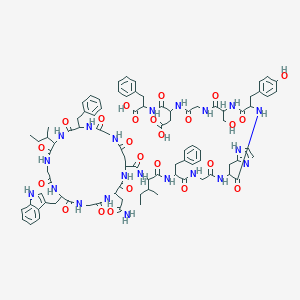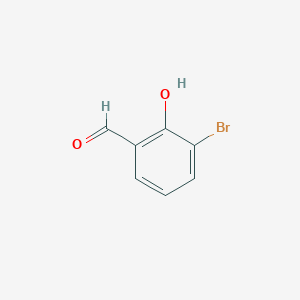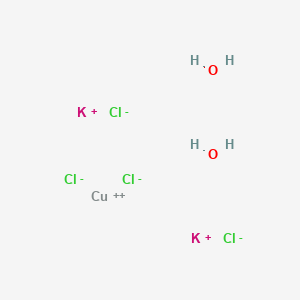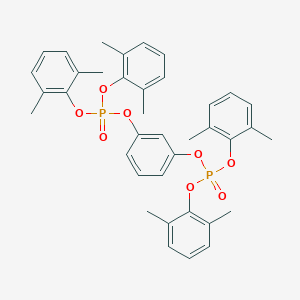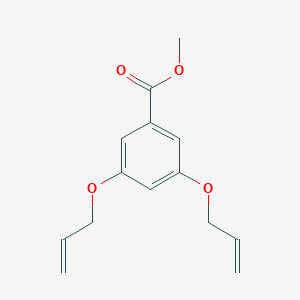
Methyl 3,5-bis(allyloxy)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-bis(allyloxy)benzenecarboxylate is a chemical compound with the molecular formula C14H16O4 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Methyl 3,5-bis(allyloxy)benzenecarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 248.27 g/mol.Physical And Chemical Properties Analysis
Methyl 3,5-bis(allyloxy)benzenecarboxylate is an irritant . It has a melting point of 30-33°C .Applications De Recherche Scientifique
-
Supramolecular Polymers
- Field : Organic & Biomolecular Chemistry
- Application : BTAs have attracted a lot of interest in recent years as they are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behaviour mimic fibrous structures found in nature .
- Method : The modularity of BTAs allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers . This approach eliminates the statistical reactions and reduces the number of synthetic steps .
- Results : The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .
-
Porous Coordination Polymers
- Field : Dalton Transactions
- Application : BTAs are explored as structurally reinforcing supramolecular building blocks in porous coordination polymers .
- Method : The polycarboxylate ligand benzene-1,3,5-tricarboxamide tris (phenylacetic acid) H3L1 was prepared, and the analogous trimethyl benzene-1,3,5-tricarboxamide tris acetate Me3L2 was prepared and its single crystal structure elucidated .
- Results : The crystal structures revealed both materials exhibited significant solvent-accessible volume . Compound 1 possesses an unusually high CO2 capacity for a two-dimensional material with intralayer porosity and surprising structural resilience to guest exchange, evacuation and exposure to air .
-
Functionalization of BTAs
- Field : Organic & Biomolecular Chemistry
- Application : BTAs have been used to generate functional multicomponent biomaterials . They are uniquely suited to mimic fibrous structures found in nature .
- Method : The modularity of BTAs allows control of the density of functionalities presented on the surface of the fibres when using functionalized BTA monomers . This approach eliminates the statistical reactions and reduces the number of synthetic steps .
- Results : The results show that functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .
-
Coordination Polymers
- Field : Inorganic Chemistry
- Application : BTAs are used as structurally reinforcing supramolecular building blocks in coordination polymers .
- Method : Hydrothermal reactions of transition-metal salts with a kind of tripodal tricarboxylic acid were carried out, producing new BTA-based 3-D coordination polymers .
- Results : The 3-D networks of the polymers are built up from carboxylate-bridged rod-shaped secondary building units (SBUs) by the BTA molecules . The photoluminescence analysis reveals that these polymers can serve as chemosensors to detect ppm-grade nitrobenzene .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3,5-bis(prop-2-enoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVVZYQCQQHHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376901 |
Source


|
| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-bis(allyloxy)benzenecarboxylate | |
CAS RN |
135710-38-2 |
Source


|
| Record name | Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

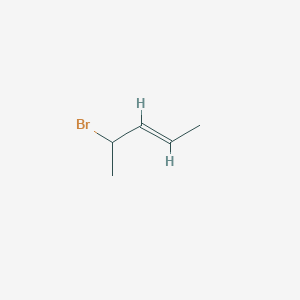
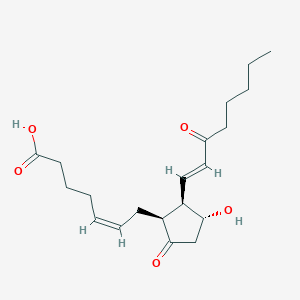
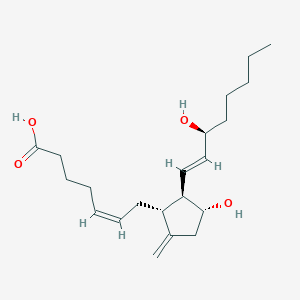
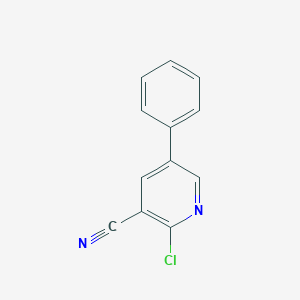
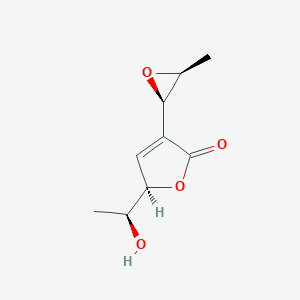
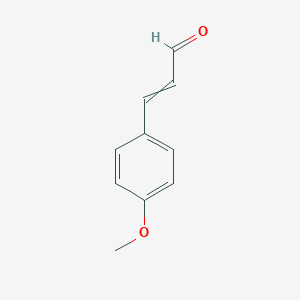
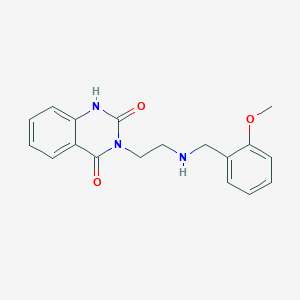
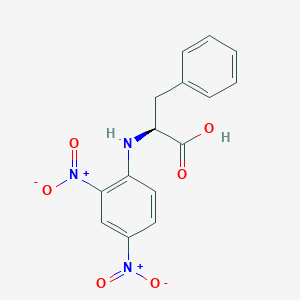
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
